molecular formula C16H13Cl2NO2 B12488579 2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione

Cat. No.: B12488579
M. Wt: 322.2 g/mol
InChI Key: WHRHSPJKHGPVCS-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of a dichlorophenyl group and a tetrahydro-ethanoisoindole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method includes the initial formation of the dichlorophenyl intermediate, followed by cyclization reactions to form the tetrahydro-ethanoisoindole core. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to maintain consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione exerts its effects involves interaction with specific molecular targets and pathways. These interactions often lead to the modulation of biological processes, such as enzyme inhibition or receptor activation. Detailed studies have shown that the compound can affect cellular signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,4-dichlorophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione apart is its unique structural framework, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H13Cl2NO2

Molecular Weight

322.2 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione

InChI

InChI=1S/C16H13Cl2NO2/c17-10-5-6-12(11(18)7-10)19-15(20)13-8-1-2-9(4-3-8)14(13)16(19)21/h1-2,5-9,13-14H,3-4H2

InChI Key

WHRHSPJKHGPVCS-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C3C2C(=O)N(C3=O)C4=C(C=C(C=C4)Cl)Cl

solubility

9.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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